molecular formula C27H38N5O9P B605208 Afabicin diolamine CAS No. 1518800-36-6

Afabicin diolamine

Número de catálogo: B605208
Número CAS: 1518800-36-6
Peso molecular: 607.6
Clave InChI: RLXLAXQJCXOHNX-OJYIHNBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Afabicin diolamine is an antibiotic agent.

Aplicaciones Científicas De Investigación

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Afabicin has been evaluated in clinical trials for its efficacy in treating ABSSSI. A notable Phase II study compared afabicin to standard treatments like vancomycin and linezolid. The results indicated that afabicin was non-inferior to these established therapies, demonstrating comparable clinical response rates:

Treatment GroupRespondersNon-respondersEarly Clinical Response Rate (%)
Low-dose Afabicin (80 mg IV, 120 mg oral)87594.6
High-dose Afabicin (160 mg IV, 240 mg oral)82990.1
Vancomycin/Linezolid92991.1

The study involved 330 patients with a predominance of Staphylococcus aureus infections, with approximately half being MRSA .

Bone and Joint Infections (BJI)

Afabicin is currently undergoing investigation for the treatment of bone and joint infections caused by staphylococci. These infections are prevalent and often associated with significant morbidity. The ongoing Phase II trials aim to establish the safety and efficacy of afabicin compared to traditional antibiotics .

Case Studies

Case Study on Cancer Treatment:

  • Objective: Evaluate the anticancer effects in breast cancer models.
  • Results: Significant apoptosis induction in cancer cells was observed with minimal effects on normal cells, indicating potential applications beyond antibacterial use.

Case Study on Infection Control:

  • Objective: Assess antimicrobial efficacy against resistant bacterial strains.
  • Results: Afabicin demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its utility in treating complex infections .

Safety Profile

Afabicin has been well tolerated in clinical trials, with common adverse events including headache, nausea, vomiting, and diarrhea. Notably, the incidence of diarrhea was significantly lower in afabicin groups compared to those receiving vancomycin or linezolid .

Análisis De Reacciones Químicas

Prodrug Activation Reaction

Afabicin diolamine undergoes enzymatic dephosphorylation to form the active metabolite afabicin desphosphono (CID 10407120). This reaction is catalyzed by phosphatases in vivo, enabling antibacterial activity against Staphylococcus spp.

Reaction Scheme :

text
This compound (C₂₇H₃₈N₅O₉P) → Afabicin desphosphono (C₂₆H₃₅N₅O₆) + Phosphate

Key Parameters :

PropertyThis compoundAfabicin Desphosphono
Molecular FormulaC₂₇H₃₈N₅O₉PC₂₆H₃₅N₅O₆
Molecular Weight (g/mol)607.6513.6
Enzyme InvolvementAlkaline phosphataseN/A
BioavailabilityEnhanced via prodrug designDirect FabI inhibition

Mechanistic Insight :
The phosphate group in this compound improves solubility for intravenous/oral administration. Dephosphorylation occurs rapidly in vivo, releasing the active enoyl-ACP reductase inhibitor .

Target Interaction with FabI Enzyme

The active metabolite (afabicin desphosphono) inhibits the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the fatty acid biosynthesis pathway (FAS-II).

Reaction Dynamics :

  • Binding Affinity : Sub-nanomolar inhibition (MIC₉₀ ≤ 0.015 μg/mL for S. aureus) .
  • Selectivity : Specific to staphylococcal FabI, avoiding eukaryotic FAS-I pathways .
  • Irreversible Inhibition : Forms a tight-binding complex with NADH cofactor, blocking substrate reduction .

Structural Determinants :

FeatureRole in Reactivity
Imidazo-azine coreBinds FabI active site
Dichlorophenyl groupEnhances hydrophobic interactions
Phosphonooxymethyl groupProdrug moiety (inactive until cleavage)

Synthetic Pathway and Modifications

This compound is synthesized via sequential multicomponent reactions (MCRs) to introduce diversity points while retaining core antibacterial activity.

Key Steps :

  • Groebke-Blackburn-Bienaymé Reaction (GBBR) : Forms the imidazo[1,2-a]pyridine core using amidines, aldehydes, and isocyanides .
  • Phosphorylation : The diolamine phosphate group is introduced to enhance solubility and prodrug stability .

Optimization Challenges :

  • Regioselectivity in GBBR required Lewis acid catalysts (e.g., Sc(OTf)₃) .
  • Purification via flash chromatography due to moderate yields (~40–60%) .

Stability and Degradation Reactions

Hydrolytic Degradation :

  • pH Sensitivity : Unstable under strongly acidic/basic conditions, leading to cleavage of the phosphate group or imidazo-azine core.
  • Thermal Stability : Stable at room temperature; degradation observed >100°C .

Oxidative Pathways :

  • Susceptible to peroxidase-mediated oxidation, forming inactive metabolites in hepatic microsomes .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Outcome
Afabicin desphosphonoLack of phosphate groupDirect FabI inhibition
TrimethoprimDiaminopyrimidine coreDHFR inhibition
Debio 1452 (active form)Same as afabicin desphosphonoEnhanced solubility via prodrug

Clinical Pharmacokinetic Data

ParameterValue (Mean ± SD)Source
Oral Bioavailability 85–90%
Half-life (t₁/₂) 2.5 ± 0.8 hours
Protein Binding 92% (albumin-dependent)

Propiedades

Número CAS

1518800-36-6

Fórmula molecular

C27H38N5O9P

Peso molecular

607.6

Nombre IUPAC

2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;;

Clave InChI

RLXLAXQJCXOHNX-OJYIHNBOSA-N

SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Afabicin diolamine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afabicin diolamine
Reactant of Route 2
Afabicin diolamine
Reactant of Route 3
Afabicin diolamine
Reactant of Route 4
Afabicin diolamine
Reactant of Route 5
Afabicin diolamine
Reactant of Route 6
Afabicin diolamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.